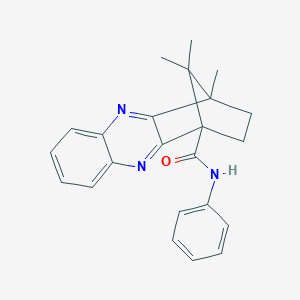![molecular formula C21H27NO3 B385224 N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-31-1](/img/structure/B385224.png)
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as functionalized bicyclo[2.2.1]heptanes, has been achieved through a sequential Diels Alder reaction/rearrangement sequence . This process involves a domino Diels Alder and two consecutive 1,2-shifts . The outcome of the rearrangement depends on the substitution pattern of the dienes .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptanes, have been studied. An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” are not explicitly mentioned in the sources .Applications De Recherche Scientifique
Anticancer Potential and Structural Modifications
Research highlights the significant anticancer activities of norcantharidin analogues, which share a structural core with the compound . These studies emphasize the importance of structural modification in enhancing anticancer efficacy and reducing side effects. Norcantharidin, a demethylated form of cantharidin, showcases improved activity and reduced toxicity, serving as a lead compound for further exploration in anticancer drug development (Deng & Tang, 2011).
Neuroprotective Effects
Further investigations into the neuroprotective potential of 3-N-Butylphthalide (NBP) derivatives, to which the compound is structurally related, reveal promising effects in the management of stroke and degenerative diseases. These findings suggest the compound's structure might be adapted or inspire new therapeutic agents aimed at treating neurological conditions by leveraging its multitargeted action on various mechanisms involved in these diseases (Abdoulaye & Guo, 2016).
Environmental and Biological Interactions
The degradation processes of environmental pollutants, such as acetaminophen, through advanced oxidation processes (AOPs), offer insights into the chemical reactivity of related compounds. Understanding these interactions and the formation of by-products can inform the environmental impact and safety of chemical usage, potentially guiding the development of safer, more effective degradation methods for environmental pollutants (Qutob et al., 2022).
Mechanistic Insights into Chemical Toxicity
Studies on toxic neuropathies provide mechanistic insights that could be relevant to understanding the toxicological profile of related compounds. Investigating the chemical nature and the toxic effects of substances like 2,5-Hexanedione and acrylamide offers a foundation for assessing potential neurotoxic risks associated with similar chemical structures, guiding safety evaluations and risk management strategies (LoPachin & Gavin, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-5-6-7-14-8-10-15(11-9-14)22-18(25)21-13-12-20(4,19(21,2)3)16(23)17(21)24/h8-11H,5-7,12-13H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDJLZONBKPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]benzamide](/img/structure/B385142.png)
![N-[(benzoylamino)(4-butoxy-3-methoxyphenyl)methyl]benzamide](/img/structure/B385143.png)
![N-[(4-butoxy-3-methoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B385145.png)
methyl]pentanamide](/img/structure/B385146.png)
![N-{(4-butoxy-3-methoxyphenyl)[(3-methylbutanoyl)amino]methyl}-3-methylbutanamide](/img/structure/B385147.png)
methylcarbamate](/img/structure/B385150.png)
![N-(5-chloro-2-pyridinyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385152.png)

![N-(2-Bromophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385157.png)

![N-(4-Methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385159.png)
![N-(4-Fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385161.png)

![Methyl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate](/img/structure/B385163.png)